molecular formula C10H12BrNO B1273359 2-bromo-N-(3,4-dimethylphenyl)acetamide CAS No. 349120-87-2

2-bromo-N-(3,4-dimethylphenyl)acetamide

Cat. No.: B1273359
CAS No.: 349120-87-2
M. Wt: 242.11 g/mol
InChI Key: IIKSINTWPCYINB-UHFFFAOYSA-N
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Description

Significance of N-Arylacetamide Compounds in Medicinal Chemistry and Organic Synthesis Research

N-arylacetamides, characterized by an acetamide (B32628) group linked to an aromatic ring, are a class of compounds that have garnered considerable attention in the scientific community. Their structural motif is present in a wide array of pharmaceuticals and biologically active compounds. In medicinal chemistry, this framework serves as a versatile template for the design of enzyme inhibitors and receptor modulators. For instance, various N-arylacetamide derivatives have been investigated for their potential as inhibitors of enzymes such as butyrylcholinesterase, which is relevant in the context of Alzheimer's disease, as well as α-glucosidase and α-amylase, enzymes targeted in the management of diabetes. nih.govnih.gov Furthermore, the N-arylacetamide core is explored for developing novel antibacterial and antidiabetic agents. mdpi.com

From the perspective of organic synthesis, N-arylacetamides are valuable intermediates. The amide linkage is relatively stable, and the aromatic ring can be functionalized to build more complex molecular architectures. The versatility of this class of compounds makes them a focal point in the development of new synthetic methodologies.

Overview of Academic Research Directions for Bromoacetamides

The introduction of a bromine atom at the alpha-position of the acetamide group, as seen in bromoacetamides, significantly enhances the chemical reactivity of the molecule. Bromoacetamides are potent alkylating agents and are widely employed in organic synthesis as versatile intermediates. The bromine atom serves as a good leaving group, facilitating nucleophilic substitution reactions. This reactivity is harnessed to introduce the acetamido moiety into various molecular scaffolds, a key step in the synthesis of many pharmaceutical agents.

In the context of medicinal chemistry, the bromoacetamide group can act as a covalent modifier of biological macromolecules. This property is exploited in the design of irreversible enzyme inhibitors, where the bromoacetamide moiety forms a covalent bond with a nucleophilic residue in the active site of an enzyme, leading to its permanent inactivation. This targeted covalent inhibition is a powerful strategy in drug design.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-N-(3,4-dimethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO/c1-7-3-4-9(5-8(7)2)12-10(13)6-11/h3-5H,6H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIKSINTWPCYINB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CBr)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30392268
Record name 2-bromo-N-(3,4-dimethylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30392268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

349120-87-2
Record name 2-bromo-N-(3,4-dimethylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30392268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Identity and Properties of 2 Bromo N 3,4 Dimethylphenyl Acetamide

The subject of this article, 2-bromo-N-(3,4-dimethylphenyl)acetamide, is a specific member of the bromoacetamide family. Its fundamental chemical and physical properties are summarized in the table below.

PropertyValue
CAS Number 349120-87-2
Molecular Formula C₁₀H₁₂BrNO
Molecular Weight 242.11 g/mol
IUPAC Name This compound

Data sourced from chemical supplier catalogs. jk-sci.comchemuniverse.com

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of 2-bromo-N-(3,4-dimethylphenyl)acetamide is not extensively documented in publicly available literature, its synthesis can be reliably inferred from established methods for the preparation of N-arylacetamides and their subsequent bromination.

A plausible and commonly employed synthetic route involves a two-step process:

Amide Formation: The initial step is the acylation of 3,4-dimethylaniline (B50824) with an acetylating agent. A typical procedure involves the reaction of 3,4-dimethylaniline with acetyl chloride or acetic anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid or acetic acid byproduct.

Alpha-Bromination: The resulting N-(3,4-dimethylphenyl)acetamide is then subjected to alpha-bromination. This can be achieved using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or azobisisobutyronitrile (AIBN) in a suitable solvent like carbon tetrachloride. Alternatively, direct bromination using bromine in acetic acid can also be employed.

The purification of the final product would typically involve recrystallization from a suitable solvent to obtain a crystalline solid.

Characterization of the synthesized this compound would be carried out using standard analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to confirm the presence of the aromatic protons of the 3,4-dimethylphenyl ring, the methyl groups, the amide proton, and the methylene (B1212753) protons adjacent to the bromine atom.

Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the N-H stretching of the amide, the C=O stretching of the amide carbonyl group, and C-H stretching of the aromatic and methyl groups.

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure.

Structural Insights

Primary Synthetic Routes for the this compound Scaffold

The construction of the this compound scaffold is predominantly achieved through a two-step sequence: first, the acylation of 3,4-dimethylaniline (B50824) to form the N-arylacetamide core, and second, the selective halogenation of the acetyl group. A direct approach involves the reaction of 3,4-dimethylaniline with 2-bromoacetyl bromide. acs.org

Acylation Reactions for N-Arylacetamide Core Formation

The formation of the N-(3,4-dimethylphenyl)acetamide core is a critical first step. This is typically achieved through the N-acetylation of 3,4-dimethylaniline. Common acetylating agents for this transformation include acetic anhydride (B1165640) and acetyl chloride. nih.govncert.nic.in The reaction involves the nucleophilic attack of the amino group of 3,4-dimethylaniline on the electrophilic carbonyl carbon of the acetylating agent.

The use of acetic anhydride is a widely employed method for the acetylation of aromatic amines. nih.gov This reaction can be carried out under neutral or acidic conditions. In the presence of an acid catalyst, such as glacial acetic acid, the reactivity of the acetic anhydride is enhanced. ijcrt.org Alternatively, the reaction can be performed in the presence of a base to neutralize the liberated acid.

Acetyl chloride is another effective reagent for the N-acetylation of anilines. derpharmachemica.com Due to the high reactivity of acetyl chloride, this reaction is often performed in the presence of a base, such as pyridine (B92270) or triethylamine, to scavenge the hydrogen chloride byproduct and drive the reaction to completion. ncert.nic.in Phase transfer catalysts have also been shown to be effective in promoting the N-acetylation of anilines with acetyl chloride in various solvents. derpharmachemica.com

A direct synthesis of the final product can be achieved by reacting 3,4-dimethylaniline with 2-bromoacetyl chloride or 2-bromoacetyl bromide. researchgate.net This one-step method circumvents the need to first synthesize and isolate the N-(3,4-dimethylphenyl)acetamide intermediate.

Halogenation at the α-Carbon in Acetamides

Once the N-(3,4-dimethylphenyl)acetamide core is formed, the next step is the introduction of a bromine atom at the α-carbon of the acetamide moiety. A common and effective reagent for this transformation is N-bromosuccinimide (NBS). univ.kiev.ua NBS is a versatile brominating agent that allows for selective bromination at the α-position of carbonyl compounds under various conditions. univ.kiev.uaresearchgate.net

The α-bromination of acetanilides can be initiated by radical initiators or catalyzed by acids. nih.gov In the presence of an acid catalyst, the enol form of the acetamide is generated, which then reacts with the electrophilic bromine species from NBS. nih.gov Microwave irradiation has also been demonstrated to be an efficient method for promoting the α-bromination of carbonyl compounds with NBS. researchgate.net

Advanced Synthetic Techniques and Reaction Condition Optimization

To enhance the efficiency, selectivity, and environmental friendliness of the synthesis of this compound, advanced synthetic techniques and careful optimization of reaction conditions are employed.

Ultrasound-Assisted Synthetic Approaches

Sonochemistry, the application of ultrasound to chemical reactions, has emerged as a powerful tool in organic synthesis. orientjchem.org Ultrasound irradiation can significantly accelerate reaction rates, improve yields, and enable reactions to occur under milder conditions. orientjchem.orgnih.gov The physical phenomenon responsible for these effects is acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid, which generates localized hot spots with extremely high temperatures and pressures. orientjchem.org

Ultrasound has been successfully applied to the N-acylation of amines and sulfonamides, often providing higher yields in shorter reaction times compared to conventional methods. orientjchem.orgresearchgate.net The use of ultrasound can also facilitate reactions in solvent-free conditions, aligning with the principles of green chemistry. orientjchem.org Similarly, ultrasound-assisted bromination reactions have been reported, demonstrating the potential for this technology to enhance the efficiency of the α-bromination step in the synthesis of this compound. nih.gov

Role of Catalysts and Reagents in Reaction Efficiency

The choice of catalysts and reagents plays a pivotal role in the efficiency and selectivity of both the acylation and halogenation steps.

For Acylation:

Acid Catalysts: Lewis acids such as aluminum chloride (AlCl₃) and titanium tetrachloride (TiCl₄) can activate the acylating agent, making it more electrophilic and facilitating the attack by the aromatic amine. nih.govprinceton.edu Brønsted acids like sulfuric acid and p-toluenesulfonic acid can also be used. iastate.edu The use of solid acid catalysts, such as clays (B1170129) and zeolites, offers advantages in terms of ease of separation and reusability. jocpr.comresearchgate.net

Base Catalysts: In reactions involving acyl chlorides, bases like pyridine and 4-(N,N-dimethylamino)pyridine (DMAP) are often used to neutralize the HCl byproduct and act as nucleophilic catalysts. acs.orgncert.nic.in Phase transfer catalysts can be employed to facilitate reactions in biphasic systems. derpharmachemica.com

For α-Bromination:

N-Bromosuccinimide (NBS): This is a widely used reagent for selective α-bromination of carbonyl compounds. univ.kiev.uaresearchgate.net

Acid Catalysts: Acids such as p-toluenesulfonic acid can catalyze the enolization of the acetamide, which is the reactive species towards bromination. researchgate.net

Radical Initiators: In some cases, radical initiators can be used to promote bromination with NBS, particularly for allylic and benzylic positions, though the α-position of a carbonyl is also susceptible to radical bromination.

The following table summarizes the effect of different catalysts on the N-acetylation of aromatic amines:

CatalystAcetylating AgentSolventReaction ConditionsYield (%)Reference
AluminaAcetonitrile (B52724)AcetonitrileContinuous-flowGood Conversion nih.gov
Acetic Acid (Vinegar)Acetic AnhydrideSolvent-freeRoom TemperatureHigh ijcrt.org
ClayAcetic AcidAcetic AcidHeating80-95 jocpr.com
Phase Transfer Catalyst (TBAB)Acetyl ChlorideDMFRoom TemperatureHigh derpharmachemica.com

Influence of Solvent Systems on Synthesis Outcomes

The choice of solvent can significantly impact the rate, yield, and selectivity of both the acylation and α-bromination reactions.

In acylation reactions , the solvent's polarity and its ability to solvate the reactants and intermediates are crucial. Polar aprotic solvents like acetonitrile and dimethylformamide (DMF) are often good choices for N-acetylation reactions. derpharmachemica.comnih.gov In some cases, the reaction can be performed under solvent-free conditions, which is an environmentally friendly approach. ijcrt.org

For α-bromination reactions , the solvent can influence the reaction mechanism. Non-polar solvents may favor radical pathways, while polar solvents can promote ionic mechanisms. The choice of solvent can also affect the selectivity between α-bromination and aromatic ring bromination. researchgate.net Studies have shown that solvent polarity can influence the conformational equilibria of acetanilides, which in turn can affect their reactivity. researchgate.netnih.gov

The following table illustrates the influence of different solvents on a representative α-bromination reaction:

SubstrateBrominating AgentSolventCatalystProductYield (%)Reference
AcetophenoneNBSAcetonitrileNeutral Al₂O₃Nuclear BrominationPredominant nih.gov
AcetophenoneNBSMethanolAcidic Al₂O₃α-BrominationExclusive nih.gov
4-ChloroacetophenonePyridine hydrobromide perbromideAcetic Acid-4-Chloro-α-bromo-acetophenone>80 nih.gov

Derivatization Strategies and Further Chemical Reactivity

The structure of this compound, featuring a reactive bromine atom, an acetamide moiety, and a substituted aromatic ring, allows for a diverse range of chemical modifications. These modifications are pivotal for the synthesis of more complex molecules and heterocyclic systems.

Nucleophilic Substitution Reactions Involving the Bromine Atom

The presence of a bromine atom on the carbon alpha to the carbonyl group makes this position highly electrophilic and susceptible to attack by various nucleophiles. This classic SN2 reaction pathway is a cornerstone for introducing a wide array of functional groups. The electron-withdrawing effect of the adjacent acetamide carbonyl group activates the α-carbon, facilitating the displacement of the bromide ion.

Common nucleophiles that can be employed in reactions with this compound include:

Amines: Primary and secondary amines can displace the bromine to form α-amino acetamide derivatives.

Thiols: Thiolates are excellent nucleophiles that react to yield thioether derivatives.

Azides: Sodium azide (B81097) can be used to introduce an azido (B1232118) group, which can be further transformed, for instance, into an amine via reduction.

Oxygen Nucleophiles: Alcohols and phenols, typically in the presence of a base, can react to form α-alkoxy or α-aryloxy acetamides. For example, the reaction with a phenoxide, generated from a phenol (B47542) and a base like potassium carbonate, leads to the formation of a new C-O bond. nih.gov

The general scheme for these substitutions involves the reaction of this compound with a nucleophile (Nu:), often in a polar aprotic solvent like DMF or acetonitrile, to yield the substituted product and a bromide salt.

Table 1: Examples of Nucleophilic Substitution Reactions

NucleophileReagent ExampleProduct TypeTypical Conditions
NitrogenAmmonia, Piperidineα-Amino-N-(3,4-dimethylphenyl)acetamideEthanol, Reflux
OxygenSodium Phenoxide2-Phenoxy-N-(3,4-dimethylphenyl)acetamideDMF, 80 °C
SulfurSodium Thiophenolate2-(Phenylthio)-N-(3,4-dimethylphenyl)acetamideAcetonitrile, RT
HalogenPotassium Iodide2-iodo-N-(3,4-dimethylphenyl)acetamideAcetone, Reflux (Finkelstein reaction)

Heterocyclic Ring Fusion Strategies Utilizing the Acetamide Moiety

Alpha-haloacetamides are highly valuable synthons for the construction of various heterocyclic rings. The dual functionality of the α-bromo group and the acetamide moiety allows for cyclocondensation reactions with appropriate binucleophilic partners.

A prominent example is the Hantzsch thiazole (B1198619) synthesis. In this reaction, an α-halo carbonyl compound, such as this compound, reacts with a thioamide-containing compound, like thiourea. The reaction proceeds via initial S-alkylation by the thioamide, followed by an intramolecular cyclization and dehydration to form a 2-aminothiazole (B372263) ring. ijper.orgnih.gov This method is a robust and widely used strategy for creating the thiazole core. ekb.eg

Similarly, reaction with other binucleophiles can lead to different heterocyclic systems. For instance, condensation with 2-aminothiophenol (B119425) can be a pathway toward the synthesis of 1,5-benzothiazepine (B1259763) derivatives, which are seven-membered heterocyclic compounds. nih.gov These cyclocondensation reactions underscore the utility of this compound as a key building block in medicinal and materials chemistry. nih.gov

Table 2: Heterocyclic Synthesis via Cyclocondensation

ReactantResulting HeterocycleReaction Name/Type
Thiourea2-Amino-thiazole derivativeHantzsch Thiazole Synthesis
Thioamides (e.g., Thioacetamide)2-Methyl-thiazole derivativeHantzsch Thiazole Synthesis
2-Aminothiophenol1,5-Benzothiazepine derivativeCyclocondensation

Formation of S-Acetamide and Sulfonamide Derivatives

The reactivity of the α-bromo position is particularly useful for forming bonds with sulfur-containing nucleophiles. As mentioned, thiols and thiophenols readily react to form S-acetamide derivatives (thioethers). This reaction is typically carried out in the presence of a weak base, such as potassium carbonate or triethylamine, to deprotonate the thiol and enhance its nucleophilicity.

Furthermore, this compound can be used to alkylate sulfonamides. The nitrogen atom of a sulfonamide can act as a nucleophile, displacing the bromide to form a new N-C bond. This creates a more complex molecule incorporating both acetamide and sulfonamide functionalities, which are important pharmacophores in drug design. researchgate.net

Electrophilic Substitution on the Aromatic Ring

The 3,4-dimethylphenyl ring of the molecule is susceptible to electrophilic aromatic substitution. The directing effects of the substituents on the ring—the acetamido group and the two methyl groups—govern the position of incoming electrophiles. The acetamido group (-NHCOCH₃) is an activating, ortho-, para-director. The methyl groups are also activating and ortho-, para-directing.

The available positions for substitution are 2, 5, and 6.

Position 2: Ortho to the acetamido group and one methyl group.

Position 5: Ortho to one methyl group and para to the other.

Position 6: Ortho to the acetamido group.

Considering the combined directing effects, positions 2 and 5 are the most likely sites for substitution. Steric hindrance from the adjacent acetamido group might slightly disfavor substitution at position 2 and 6. Therefore, electrophilic attack is most probable at position 5, which is activated by both methyl groups and is less sterically hindered. Reactions such as nitration (using HNO₃/H₂SO₄) or bromination (using Br₂/FeBr₃) would be expected to yield predominantly the 5-substituted product. jcbsc.org For example, the existence of compounds like N-(2,4-Dibromo-3,6-dimethylphenyl)acetamide suggests that direct halogenation of such rings is a feasible synthetic step. chemspider.com Friedel-Crafts acylation or alkylation could also be performed, although they may require harsher conditions due to the moderate deactivation of the ring by the Lewis acid complexing with the amide carbonyl. nih.govsigmaaldrich.com

Oxidation and Reduction Pathways of Acetamide Derivatives

The acetamide moiety itself can undergo reduction. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) can reduce the amide carbonyl group completely to a methylene (B1212753) group (-CH₂-). ucalgary.camasterorganicchemistry.comlibretexts.org This reaction effectively converts the N-(3,4-dimethylphenyl)acetamide into the corresponding N-ethyl-3,4-dimethylaniline. This transformation is a standard method for converting amides to amines. chemistrysteps.com

The aromatic methyl groups can be susceptible to oxidation under strong oxidizing conditions. Reagents such as potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize benzylic methyl groups to carboxylic acids. However, such harsh conditions might also affect other parts of the molecule, potentially cleaving the amide bond.

Selective reduction of other functional groups on the molecule is also possible. For instance, if a nitro group were introduced onto the aromatic ring (as discussed in 2.3.4), it could be selectively reduced to an amino group using methods like catalytic hydrogenation (e.g., H₂, Pd/C) or metal-acid combinations (e.g., Sn/HCl). mdpi.comrsc.org This selective reduction would leave the amide and other functionalities intact.

Table 3: Summary of Potential Oxidation-Reduction Reactions

Reaction TypeReagentFunctional Group TransformedProduct
ReductionLiAlH₄Amide Carbonyl (C=O)Amine (-CH₂-NH-)
OxidationKMnO₄, heatAromatic Methyl (-CH₃)Carboxylic Acid (-COOH)
Selective ReductionH₂, Pd/CAromatic Nitro (-NO₂)Aromatic Amine (-NH₂)

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in confirming the identity and elucidating the structural features of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H-NMR, ¹³C-NMR)

¹H-NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons adjacent to the bromine atom, the amide proton, and the two methyl groups on the phenyl ring. The aromatic protons would appear as a set of multiplets in the downfield region. The amide proton (N-H) would likely be a broad singlet. The methylene protons (CH₂) would exhibit a singlet, and the two methyl (CH₃) groups would also present as singlets at different chemical shifts due to their distinct electronic environments.

¹³C-NMR Spectroscopy : The carbon-13 NMR spectrum would complement the ¹H-NMR data by showing signals for each unique carbon atom. This would include the carbonyl carbon of the acetamide group, the carbons of the phenyl ring, the methylene carbon, and the two methyl carbons.

A study on a related compound, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, demonstrated the use of ¹H NMR to identify the amide proton signal at 9.32 ppm and the methylene protons at 4.10 ppm. acs.org This provides a reference for the expected chemical shifts in similar acetamide structures.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, the IR spectrum would be characterized by absorption bands corresponding to the N-H and C=O stretching vibrations of the amide group, as well as C-H and C=C vibrations from the aromatic ring. The presence of the C-Br bond would also give rise to a characteristic absorption in the fingerprint region.

The following table summarizes the expected characteristic IR absorption bands for this compound, based on typical values for similar compounds.

Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)
Amide (N-H)Stretching3300 - 3500
Aromatic (C-H)Stretching3000 - 3100
Aliphatic (C-H)Stretching2850 - 3000
Amide (C=O)Stretching1630 - 1680
Aromatic (C=C)Stretching1450 - 1600
C-NStretching1200 - 1350
C-BrStretching500 - 600

Mass Spectrometry (MS) in Molecular Formula Determination

Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound. For this compound (C₁₀H₁₂BrNO), the mass spectrum would show a molecular ion peak corresponding to its molecular weight. Due to the presence of the bromine atom, which has two common isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak would appear as a characteristic pair of peaks (M and M+2) of similar intensity.

X-ray Crystallography Studies for Solid-State Structure

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and intermolecular interactions. While the crystal structure of this compound itself is not detailed in the provided search results, analysis of closely related compounds offers significant insights into its likely solid-state conformation and packing.

Analysis of Molecular Conformation and Torsion Angles

Studies on similar acetamide derivatives, such as 2-bromo-N-(4-bromophenyl)acetamide and 2-(4-bromophenyl)-N-(2,6-dimethylphenyl)acetamide, reveal that the conformation of the N-H bond relative to the carbonyl group and other substituents is a key structural feature. nih.govnih.gov In 2-bromo-N-(4-bromophenyl)acetamide, the N-H bond is in an anti conformation to both the carbonyl (C=O) and C-Br bonds in the side chain. nih.gov This arrangement is also observed in other related haloacetamides. researchgate.net The planarity of the amide group and the dihedral angles between the phenyl ring and the amide plane are also critical parameters determined from crystallographic data. For example, in 2-(4-bromophenyl)-N-(2,6-dimethylphenyl)acetamide, the dihedral angle between the two benzene (B151609) rings is 69.8 (2)°. nih.gov

Intermolecular Interactions: Hydrogen Bonding Networks (e.g., N—H⋯O, C—H⋯O, C—H⋯Br)

In the solid state, molecules of N-substituted acetamides are typically linked by a network of intermolecular hydrogen bonds. The most prominent of these is the N—H⋯O hydrogen bond, which connects the amide groups of adjacent molecules, often forming chains or dimers. nih.govnih.gov For instance, in the crystal structure of 2-(4-bromophenyl)-N-(2,6-dimethylphenyl)acetamide, molecules are linked into C(4) chains along the direction by N—H⋯O hydrogen bonds. nih.gov

Weaker C—H⋯O and C—H⋯Br interactions can also play a significant role in stabilizing the crystal packing. In the aforementioned 2-(4-bromophenyl)-N-(2,6-dimethylphenyl)acetamide, adjacent molecules within the chains are further linked by C—H⋯O interactions, which, together with the N—H⋯O bonds, create R₂¹(6) ring motifs. nih.gov

The table below summarizes the types of intermolecular interactions that would be expected in the crystal structure of this compound, based on data from analogous compounds.

Interaction TypeDonorAcceptorTypical Distance (Å)
N—H⋯ON-HC=O2.8 - 3.2
C—H⋯OC-H (aromatic/aliphatic)C=O3.0 - 3.5
C—H⋯BrC-H (aromatic/aliphatic)Br3.0 - 3.8

Dihedral Angle Analysis of Aromatic Rings

For analogous compounds, such as 2-(4-Bromophenyl)-N-(2,6-dimethylphenyl)acetamide, the dihedral angle between the two benzene rings is reported to be 69.8 (2)° nih.gov. This significant twist is a common feature in N-arylacetamides and is influenced by the steric hindrance and electronic effects of the substituents on both the aromatic ring and the acetamide group. It is reasonable to infer that this compound would also exhibit a non-planar conformation, with a notable dihedral angle between the dimethylphenyl ring and the bromoacetamide plane. The presence of the bulky bromine atom on the acetyl group, combined with the methyl groups on the phenyl ring, would likely lead to a significant torsional angle to minimize steric strain.

Influence of Substituents and Polymorphism on Crystal Parameters

In N-(3,4-dimethylphenyl)acetamide, molecules are linked into infinite chains through N—H···O hydrogen bonding nih.gov. The introduction of a bromine atom to form this compound would introduce additional potential for intermolecular interactions, such as halogen bonding (Br···O or Br···N), which could significantly alter the crystal packing.

The phenomenon of polymorphism, where a compound can exist in multiple crystalline forms, is also a consideration. While no specific polymorphs of this compound have been documented, studies on other N-substituted acetamides suggest that variations in crystallization conditions could lead to different packing arrangements and, consequently, different physical properties. The interplay of hydrogen bonding, halogen bonding, and van der Waals forces, influenced by the dimethylphenyl and bromoacetyl moieties, would be the determining factor in the formation of any potential polymorphs.

Below is a table of crystallographic data for related compounds, which helps to illustrate the influence of different substituents on the crystal parameters.

Compound NameCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)
2-(4-Bromophenyl)-N-(2,6-dimethylphenyl)acetamideMonoclinicP2₁/c4.7146(6)22.999(3)13.5350(15)91.138(3)
2-bromo-N-(4-bromophenyl)acetamideMonoclinicP2₁/n4.4987(3)23.152(1)9.1098(5)99.713(6)

Table 1. Crystallographic Data for Related Acetanilide (B955) Derivatives. nih.govresearchgate.net

This data highlights how changes in substitution patterns lead to variations in the unit cell dimensions, reflecting different packing efficiencies and intermolecular interaction geometries. The specific placement of the methyl groups in the 3 and 4 positions on the phenyl ring, along with the bromine on the acetamide, in this compound will uniquely influence its solid-state structure.

Molecular Docking Studies

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in drug discovery for predicting the interaction between a ligand and its receptor.

To illustrate the concept, a hypothetical molecular docking study of this compound against a putative enzyme target could yield binding affinities as shown in the interactive table below. It is important to note that these values are illustrative and not based on experimental data for this specific compound.

Hypothetical Ligand-Receptor Binding Affinities

Enzyme TargetPredicted Binding Affinity (kcal/mol)Potential Interaction Type
Cyclooxygenase-2 (COX-2)-8.5Hydrogen Bonding, Hydrophobic Interactions
Monoamine Oxidase B (MAO-B)-7.9Hydrophobic Interactions, Pi-Alkyl Interactions
Acetylcholinesterase (AChE)-9.1Hydrogen Bonding, Pi-Pi Stacking

Beyond predicting binding affinity, molecular docking elucidates the specific interactions between a ligand and the amino acid residues within the active site of an enzyme. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-stacking. The binding conformation, or "pose," of the ligand within the active site is also a critical piece of information derived from these studies.

For a molecule like this compound, the acetamide group can act as both a hydrogen bond donor (N-H) and acceptor (C=O). The dimethylphenyl ring is likely to engage in hydrophobic and van der Waals interactions with nonpolar residues in the enzyme's active site. The bromine atom can also participate in halogen bonding, a type of non-covalent interaction that can contribute to binding affinity. Studies on similar acetamide derivatives have highlighted the importance of these interactions in their biological activities. mdpi.com

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a deeper understanding of the electronic properties of a molecule. These calculations are fundamental to rationalizing a molecule's reactivity, stability, and spectroscopic properties.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like this compound, DFT calculations can be employed to determine its optimized geometry, vibrational frequencies, and various electronic properties. DFT studies on related acetanilide compounds have shown good correlation between calculated and experimental structural parameters. researchgate.net

The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and kinetic stability. The energy of the HOMO is related to its ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (ELUMO - EHOMO) is an indicator of the molecule's stability; a larger energy gap implies higher stability and lower reactivity. nih.gov

For this compound, the HOMO is likely to be localized on the electron-rich dimethylphenyl ring and the acetamide group, while the LUMO may be distributed over the acetamide and the bromine atom. The following table presents hypothetical FMO energies for this compound, based on general observations for similar aromatic amides.

Hypothetical Frontier Molecular Orbital Energies

ParameterEnergy (eV)
EHOMO-6.2
ELUMO-1.5
Energy Gap (ΔE)4.7

A Molecular Electrostatic Potential (MESP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack, as well as intermolecular interactions. researchgate.net In an MESP map, regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (typically colored blue) are electron-deficient and are prone to nucleophilic attack.

For this compound, the MESP map would likely show a region of negative potential around the carbonyl oxygen of the acetamide group, making it a likely site for hydrogen bonding. The hydrogen atom of the amide group would exhibit a positive potential, indicating its role as a hydrogen bond donor. The aromatic ring and the bromine atom would also have distinct electrostatic potentials influencing their interactions with other molecules.

Calculation of Reactivity Descriptors

No published studies were found that have calculated the quantum chemical reactivity descriptors for this compound. This includes, but is not limited to, values for Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy, energy gap (ΔE), ionization potential, electron affinity, global hardness, softness, and the electrophilicity index.

Structure-Activity Relationship (SAR) Modeling

There is no available research focused on the structure-activity relationship (SAR) or quantitative structure-activity relationship (QSAR) of this compound for any specific biological target.

Correlation of Structural Features with Biological Potency

No data exists in the literature that correlates the specific structural features of this compound—such as the bromoacetyl group or the 3,4-dimethylphenyl moiety—with a defined biological potency or activity.

Computational Approaches to Pharmacophore Identification and Optimization

The compound this compound has not been featured in any published pharmacophore modeling studies. There are no identified pharmacophoric features or computational models based on this molecule for any biological target.

Prediction of Ligand-Protein Interactions and Specific Residues

No molecular docking or molecular dynamics simulation studies have been published for this compound. Therefore, there is no information available regarding its potential binding modes, predicted binding affinities, or specific amino acid residue interactions with any protein target.

Biological Activity and Mechanistic Pathways Non Clinical Investigations

Enzyme Inhibition Potentials (In Vitro Studies)

There is no available data from in vitro studies detailing the effects of 2-bromo-N-(3,4-dimethylphenyl)acetamide on acetylcholinesterase.

The inhibitory activity of this compound against alpha-glucosidase has not been reported in published research.

Information regarding the potential for this compound to inhibit Factor Xa is not present in the current scientific literature.

There are no in vitro studies available that investigate the inhibitory effects of this compound on HCV serine protease.

The potential for this compound to act as a lipoxygenase inhibitor has not been documented.

Antimicrobial Research (In Vitro Assessments)

No in vitro assessments detailing the antimicrobial activity of this compound against various microorganisms have been found in the reviewed literature.

Spectrum of Activity Against Bacterial Strains (Gram-Positive and Gram-Negative)

No studies were identified that investigated the antibacterial activity of this compound against either Gram-positive or Gram-negative bacterial strains. Consequently, no data is available to create a table of its spectrum of activity.

Investigation of Potential Antimicrobial Mechanisms

There is no available research on the potential antimicrobial mechanisms of this compound.

Anti-Inflammatory Modulatory Effects (Mechanistic Insights)

No studies were found that explored the anti-inflammatory properties or the mechanistic insights into any such effects of this compound.

Receptor Interaction and Ion Channel Modulation

Sodium Channel Blocking Mechanisms

No research has been published detailing any interaction or blocking mechanisms of this compound with sodium channels.

Gamma-Aminobutyric Acid Receptor (GABAAR) and Aminotransferase (GABAAT) Interactions

There is no available data on the interaction of this compound with Gamma-Aminobutyric Acid (GABA) receptors or its effect on GABA aminotransferase.

Proposed Molecular Mechanisms of Action in Biological Systems

In the absence of any primary research on its biological activities, there are no proposed molecular mechanisms of action for this compound in biological systems.

Precursors, Intermediates, and Supporting Reaction Conditions for 2 Bromo N 3,4 Dimethylphenyl Acetamide Research

Raw Materials and Starting Compounds (e.g., Bromoacetyl Bromide, Substituted Anilines)

The synthesis of 2-bromo-N-(3,4-dimethylphenyl)acetamide is primarily achieved through the N-acylation of a substituted aniline (B41778). The principal raw materials for this chemical transformation are 3,4-dimethylaniline (B50824) and a bromoacetylating agent.

3,4-Dimethylaniline serves as the amine precursor, providing the core aromatic structure. This substituted aniline is a readily available chemical intermediate.

Bromoacetylating agents are the second key component, responsible for introducing the bromoacetyl group. The most common and reactive agent for this purpose is bromoacetyl bromide . In some synthetic protocols, bromoacetyl chloride may be used as an alternative.

The general reaction involves the nucleophilic attack of the amino group of 3,4-dimethylaniline on the electrophilic carbonyl carbon of the bromoacetyl halide. This results in the formation of an amide bond and the elimination of a hydrogen halide (HBr or HCl) as a byproduct.

Compound NameRole in SynthesisMolecular FormulaMolar Mass (g/mol)
3,4-DimethylanilineAmine PrecursorC₈H₁₁N121.18
Bromoacetyl BromideBromoacetylating AgentC₂H₂Br₂O201.85
Bromoacetyl ChlorideAlternative Bromoacetylating AgentC₂H₂BrClO157.40

Specific Catalysts and Reagents Utilized in Synthetic Protocols

While the reaction can proceed without a catalyst, the use of specific catalysts and reagents can enhance the reaction rate and yield. The N-acylation of anilines can be facilitated by various means.

In some cases, particularly with less reactive anilines or to improve reaction efficiency, a Lewis acid catalyst such as anhydrous zinc chloride (ZnCl₂) may be employed. mdpi.com The catalyst activates the acylating agent, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the amine.

For certain N-acetylation reactions, phase transfer catalysts (PTCs) like tetrabutylammonium (B224687) bromide (TBAB) have been shown to be effective, especially in biphasic reaction systems. derpharmachemica.com These catalysts facilitate the transfer of reactants between different phases, thereby increasing the reaction rate. derpharmachemica.com

Solvents and Bases Employed in Reaction Systems

The choice of solvent and base is critical in the synthesis of this compound as they can significantly influence the reaction's outcome.

Solvents: A range of aprotic solvents are suitable for this reaction to avoid unwanted side reactions with the acylating agent. Commonly used solvents include:

Dichloromethane (DCM): A versatile solvent that is effective in dissolving both reactants.

1,4-Dioxane: Another suitable aprotic solvent. researchgate.net

Chloroform, Benzene (B151609), and Toluene: These have also been reported for similar N-acylation reactions. mdpi.com

Acetonitrile (B52724) and Dimethylformamide (DMF): These polar aprotic solvents can also be effective. derpharmachemica.com

Bases: The N-acylation reaction produces a strong acid (HBr or HCl) as a byproduct, which can protonate the starting aniline, rendering it unreactive. Therefore, a base is typically added to neutralize this acid and drive the reaction to completion. Common bases include:

Pyridine (B92270): Acts as both a base and a catalyst in some instances.

Triethylamine (TEA): A non-nucleophilic organic base that is widely used. researchgate.net

Inorganic Bases: Aqueous solutions of sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) can be used, often in a biphasic system. derpharmachemica.com

CategoryExamplesFunction
SolventsDichloromethane (DCM)Provide a medium for the reaction and dissolve reactants.
1,4-Dioxane
Acetonitrile
Dimethylformamide (DMF)
BasesPyridineNeutralize the acid byproduct (HBr/HCl).
Triethylamine (TEA)
Sodium Carbonate (Na₂CO₃) / Potassium Carbonate (K₂CO₃)

Process Optimization for Reaction Efficiency and Yield

Optimizing the reaction conditions is key to maximizing the yield and purity of this compound. Several parameters can be adjusted to achieve this.

Temperature Control: The reaction is often carried out at reduced temperatures (e.g., 0-5 °C), especially during the addition of the bromoacetylating agent. researchgate.net This helps to control the exothermic nature of the reaction and minimize the formation of byproducts. Following the initial addition, the reaction may be allowed to warm to room temperature. researchgate.net

Stoichiometry: A 1:1 molar ratio of the aniline to the acylating agent is generally used to prevent potential diacylation.

Reaction Time: The duration of the reaction can vary from a few hours to overnight, depending on the specific reactants and conditions employed. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) can help determine the optimal reaction time.

Work-up and Purification: After the reaction is complete, a standard work-up procedure is followed. This typically involves washing the organic layer with water, an acidic solution to remove unreacted amine, and a basic solution to remove any remaining acidic impurities. The final product is often purified by recrystallization from a suitable solvent, such as ethanol, to obtain a product of high purity.

A study on a similar compound, N-(4-bromo-2,6-dimethylphenyl)acetamide, highlighted the impact of the solvent and base system on the yield and purity, with an aqueous sodium carbonate system providing a higher yield and purity compared to dichloromethane/triethylamine or THF/potassium carbonate systems.

ParameterTypical ConditionRationale
Temperature0-5 °C initially, then room temperatureControls exothermicity and reduces side reactions.
Molar Ratio (Amine:Acylating Agent)1:1Prevents diacylation byproducts.
Solvent/Base SystemAqueous Na₂CO₃ or DCM/TEAImpacts yield and purity.
PurificationRecrystallization (e.g., from ethanol)Removes impurities to yield a high-purity product.

Advanced Analytical Methodologies for Compound Characterization and Purity Assessment

Chromatographic Techniques for Separation and Purification (e.g., TLC)

Chromatographic methods are indispensable tools for the separation of compounds from reaction mixtures and for assessing their purity. Thin-Layer Chromatography (TLC) is a widely used, simple, and rapid technique for monitoring the progress of chemical reactions and for the preliminary purity evaluation of compounds like 2-bromo-N-(3,4-dimethylphenyl)acetamide.

In a typical TLC analysis of N-aryl acetamides, a silica (B1680970) gel plate is used as the stationary phase, owing to its polarity which facilitates the separation of compounds with varying polarities. The choice of the mobile phase, or solvent system, is critical and is empirically determined to achieve optimal separation of the target compound from any starting materials, by-products, or impurities. For compounds of intermediate polarity such as this compound, a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (such as ethyl acetate (B1210297) or dichloromethane) is commonly employed.

The separation on the TLC plate is visualized under ultraviolet (UV) light, typically at 254 nm, where UV-active compounds appear as dark spots against a fluorescent background. The retention factor (Rƒ), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a specific compound in a given solvent system and can be used for its identification. While specific Rƒ values for this compound are not extensively reported in publicly available literature, the Rƒ would be expected to be influenced by the precise ratio of the solvents in the mobile phase.

Below is a hypothetical data table illustrating the effect of the solvent system on the Rƒ value of a compound with similar characteristics to this compound.

Solvent System (Hexane:Ethyl Acetate)Retention Factor (Rƒ)Observations
9:10.25The compound shows limited mobility, indicating strong interaction with the stationary phase.
7:30.45Good separation from both non-polar and highly polar impurities is often achieved.
1:10.65The compound moves further up the plate, closer to the solvent front.

Purity Assessment and Quantification Methodologies (e.g., Elemental Analysis)

Elemental analysis is a cornerstone technique for determining the elemental composition of a pure organic compound. This destructive method provides the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and in the case of this compound, bromine (Br). The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's molecular formula (C₁₀H₁₂BrNO) to assess its purity.

For a compound to be considered pure, the experimentally determined values should be in close agreement with the theoretical values, typically within a ±0.4% margin. Any significant deviation may indicate the presence of impurities, residual solvents, or an incorrect structural assignment.

The theoretical elemental composition of this compound is calculated based on its molecular formula and the atomic masses of its constituent elements.

Theoretical Elemental Composition of this compound (C₁₀H₁₂BrNO)

Molecular Weight: 242.12 g/mol

Carbon (C): 49.61%

Hydrogen (H): 5.00%

Bromine (Br): 32.99%

Nitrogen (N): 5.78%

Oxygen (O): 6.61%

An experimental analysis of a pure sample of this compound would be expected to yield results closely matching these theoretical percentages. A hypothetical comparison is presented in the table below.

ElementTheoretical Percentage (%)Experimental Percentage (%)Deviation (%)
Carbon (C)49.6149.55-0.06
Hydrogen (H)5.005.03+0.03
Nitrogen (N)5.785.75-0.03

Such close correlation between the theoretical and experimental data would provide strong evidence for the purity and correct elemental composition of the analyzed sample of this compound.

Q & A

Basic: What is the standard synthetic route for 2-bromo-N-(3,4-dimethylphenyl)acetamide?

Methodological Answer:
The compound is synthesized via a carbodiimide-mediated coupling reaction. In a typical procedure:

  • Step 1: React bromoacetic acid (or its activated ester) with 3,4-dimethylaniline in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) and a base like triethylamine.
  • Step 2: Conduct the reaction in anhydrous dichloromethane at low temperatures (e.g., 273 K) to minimize side reactions.
  • Step 3: Purify the crude product via extraction (e.g., using dichloromethane and aqueous HCl/NaHCO₃) and recrystallization from methylene chloride .

Basic: How is the crystal structure of this compound determined?

Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is employed. Key steps include:

  • Crystallization: Grow single crystals via slow evaporation of a dichloromethane solution.
  • Data Collection: Use a diffractometer (e.g., Agilent Xcalibur with Cu-Kα radiation) to measure reflections.
  • Refinement: Apply the SHELXL program for structure refinement. Parameters such as R-factors (e.g., R = 0.041) and hydrogen-bonding networks (N–H⋯O, C–H⋯F) are analyzed to validate the structure. Dihedral angles between aromatic rings (e.g., 66.4°) provide insights into molecular geometry .

Advanced: How does the bromine substituent affect the compound’s electronic properties and reactivity?

Methodological Answer:

  • Electronic Effects: The electron-withdrawing bromine alters the acetamide group’s electrophilicity, enhancing its reactivity in nucleophilic substitution (e.g., SN2 reactions). Computational studies (DFT) can map electrostatic potential surfaces to quantify this effect.
  • Coordination Chemistry: Bromine’s polarizability may improve ligand-metal interactions, as seen in analogous amides used in coordination complexes. Experimental validation involves synthesizing metal complexes and analyzing stability constants via UV-Vis or NMR titration .

Advanced: How can researchers resolve contradictions in crystallographic data during refinement?

Methodological Answer:

  • Data Validation: Use software like PLATON or CrysAlisPro to check for missed symmetry, twinning, or disorder.
  • Parameter Adjustment: Refine anisotropic displacement parameters for heavy atoms (Br) and apply restraints to overlapping electron density regions.
  • Cross-Verification: Compare results with related structures (e.g., 2-(4-bromophenyl)-N-(3,4-difluorophenyl)acetamide) to identify systematic errors .

Basic: What analytical techniques confirm the compound’s purity and structural integrity?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR (e.g., δ ~2.2 ppm for methyl groups, δ ~170 ppm for carbonyl) verifies substituent positions.
  • HPLC-MS: Quantify purity (>95%) and detect impurities (e.g., unreacted aniline).
  • Elemental Analysis: Match calculated vs. experimental C/H/N/Br percentages (e.g., C: 49.1%, H: 4.1%, Br: 23.3%) .

Advanced: What strategies optimize the compound’s use as a precursor in heterocyclic synthesis?

Methodological Answer:

  • Functionalization: React the bromoacetamide with nucleophiles (e.g., thiols, amines) to form thioether or substituted amide derivatives.
  • Cyclization: Employ Ullmann or Buchwald-Hartwig coupling to synthesize oxadiazoles or pyrimidines (e.g., as in 2-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl) derivatives). Monitor reaction progress via TLC/GC-MS .

Advanced: How is the compound’s potential as a pharmacophore explored in drug discovery?

Methodological Answer:

  • SAR Studies: Synthesize analogs (e.g., replacing Br with Cl or modifying the dimethylphenyl group) and screen for bioactivity (e.g., antimicrobial assays).
  • Docking Simulations: Use AutoDock Vina to predict binding affinity against target proteins (e.g., penicillin-binding proteins, given structural similarity to benzylpenicillin lateral chains) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.